molecular formula C10H14N2 B6588369 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine CAS No. 861393-93-3

1-methyl-1,2,3,4-tetrahydroquinolin-5-amine

Cat. No. B6588369
CAS RN: 861393-93-3
M. Wt: 162.2
InChI Key:
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine (1-MTHQ) is an organic compound belonging to the quinoline family. It is a colorless liquid with a pungent odor and is used in various scientific applications. It has been used for over a century in laboratories for both in vitro and in vivo studies. The compound has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory, antioxidant, and antifungal agent. It has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has been found to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It has also been found to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has been found to act as an antifungal agent by inhibiting the growth of fungi.
Biochemical and Physiological Effects
1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, inhibit lipid peroxidation, and inhibit the growth of fungi. In addition, 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has been found to have anti-cancer properties, with potential applications in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine is readily soluble in organic solvents and can be easily synthesized from readily available starting materials. However, 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine can be toxic in high concentrations and should be handled with care.

Future Directions

1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has potential applications in the treatment of various diseases and conditions. Further research is needed to evaluate its efficacy and safety in clinical trials. In addition, research is needed to explore its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Research is also needed to identify the mechanisms of action of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine and to develop new synthetic methods for its production. Finally, research is needed to explore the potential of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine as an adjuvant in combination with other drugs or therapies.

Synthesis Methods

1-methyl-1,2,3,4-tetrahydroquinolin-5-amine is synthesized by a two-step process involving the condensation of 1,2,3,4-tetrahydroquinoline and formaldehyde. The first step involves the formation of a Schiff base between the two compounds, followed by the addition of a base to the formed Schiff base. This yields the desired product, 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine. The reaction is typically carried out in an organic solvent, such as ethanol or isopropanol, at temperatures ranging from 0 to 50°C.

Scientific Research Applications

1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has been extensively studied for its potential therapeutic properties. It has been found to act as an anti-inflammatory agent, with potential applications in the treatment of rheumatoid arthritis and other inflammatory diseases. It has also been studied for its antioxidant properties, with potential applications in the prevention of oxidative damage and aging. In addition, 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine has been studied for its potential antifungal properties, with potential applications in the treatment of fungal infections.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves the reduction of the corresponding nitro compound followed by reductive amination.", "Starting Materials": [ "2-nitro-1-methyl-1,2,3,4-tetrahydroquinoline", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Ethanol" ], "Reaction": [ "The nitro compound is reduced to the corresponding amine using sodium borohydride in acetic acid.", "The resulting amine is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride in ethanol.", "The product is isolated and purified by recrystallization from ethanol." ] }

CAS RN

861393-93-3

Product Name

1-methyl-1,2,3,4-tetrahydroquinolin-5-amine

Molecular Formula

C10H14N2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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